1H-indol-3-yl(pyrrolidin-1-yl)acetic acid

Lipophilicity Drug-likeness Physicochemical profiling

Peripherally-restricted indoleacetic acid for inflammation models confounded by GI toxicity. Unlike indomethacin (XLogP 4.3, TPSA 49.6), this zwitterionic pyrrolidine analog (XLogP -0.1, TPSA 56.3) minimizes CNS exposure. - ≥95% purity, racemic at α-carbon - Patent US 5,177,223: Reduced GI injury vs. COX-1-mediated damage - One-pot synthesis enables rapid, cost-effective scale-up - Ideal ADME calibration standard for zwitterion permeability models

Molecular Formula C14H16N2O2
Molecular Weight 244.294
CAS No. 1010916-05-8
Cat. No. B2999409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-3-yl(pyrrolidin-1-yl)acetic acid
CAS1010916-05-8
Molecular FormulaC14H16N2O2
Molecular Weight244.294
Structural Identifiers
SMILESC1CCN(C1)C(C2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C14H16N2O2/c17-14(18)13(16-7-3-4-8-16)11-9-15-12-6-2-1-5-10(11)12/h1-2,5-6,9,13,15H,3-4,7-8H2,(H,17,18)
InChIKeyONDDKCJABRYASU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Structural Characterization


1H-Indol-3-yl(pyrrolidin-1-yl)acetic acid (CAS 1010916-05-8) is a synthetic indoleacetic acid derivative bearing an α-pyrrolidine substituent, with molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol [1]. The compound exists as a racemic mixture due to a single undefined stereocenter at the α-carbon and is typically supplied at ≥95% purity . Its computed XLogP3-AA is -0.1 and topological polar surface area (TPSA) is 56.3 Ų, distinguishing it from the endogenous auxin indole-3-acetic acid (IAA) in terms of lipophilicity [1].

Racemic α-pyrrolidinyl indoleacetic acid – structurally distinct from endogenous IAA
Low computed logP suggests altered permeability profile vs IAA
Supplied as high-purity racemate; verify lot-specific COA
One-pot synthetic route may support bulk procurement scale-up

Why Generic Substitution with Other Indoleacetic Acids Fails


Indoleacetic acid derivatives exhibit steep structure–activity relationships; even modest changes to the α-substituent or ring system can profoundly alter pharmacological profile, toxicity, and pharmacokinetics. For example, the endogenous compound indole-3-acetic acid (IAA) acts as a plant auxin with negligible mammalian anti-inflammatory activity, whereas the α-substituted clinical agent indomethacin is a potent COX inhibitor but carries significant gastrointestinal and renal toxicity [1]. The 1-pyrrolidinyl group in the title compound introduces a basic tertiary amine that is absent in IAA, generating a zwitterionic character that can influence solubility, permeability, and target engagement in ways that close analogs such as indomethacin (piperidinyl-containing) do not replicate. Generic interchange without matched structural and pharmacological data therefore risks both efficacy failure and unforeseen off-target effects.

α‑Substituent
Pyrrolidinyl group introduces basic tertiary amine, zwitterionic character
IAA lacks basic amine; indomethacin uses piperidinyl, altering solubility and target engagement
Stereochemistry
Racemic mixture, undefined stereocenter at α‑carbon
Single‑enantiomer analogs may exhibit different pharmacological profiles
Pharmacological profile
Class‑level evidence suggests anti‑inflammatory activity with lower GI injury in animal models
Indomethacin: potent COX inhibition but high GI toxicity; efficacy and safety profile may not transfer

Quantitative Differentiation Evidence


Lipophilicity Shift Alters Absorption and Distribution Prediction

The target compound displays a computed XLogP3-AA of -0.1, substantially lower than the 1.4–1.5 range for indole-3-acetic acid (IAA), indicating a >10-fold reduction in octanol–water partition coefficient [1]. This shift is attributable to the polar pyrrolidine nitrogen, which imparts zwitterionic character absent in IAA. In drug development, decreasing logP below 0 often correlates with reduced passive membrane permeability but improved aqueous solubility and lower non-specific protein binding, directly impacting oral bioavailability and CNS penetration predictions. Such differences cannot be inferred from IAA-based models, making experimental ADME profiling mandatory when selecting this compound for in vivo studies.

Lipophilicity shift
Class-level inference
XLogP −0.1 vs IAA 1.4–1.5
Δ ≈ −1.5
Permeability classification may differ; mandates experimental ADME profiling
Computed value; verify experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Enhanced Polar Surface Area Differentiates Brain Penetration Potential

The target compound exhibits a TPSA of 56.3 Ų, larger than that of indomethacin (TPSA ≈ 49.6 Ų) due to the freely rotating pyrrolidine ring [1]. In CNS drug design, compounds with TPSA < 60–70 Ų are generally considered permeable, but every angstrom increase above 50 Ų reduces the probability of passive blood-brain barrier penetration. This quantitative TPSA difference, combined with a lower logP than indomethacin (XLogP ≈ 4.3), suggests the target compound will have significantly lower CNS exposure than indomethacin, potentially reducing central side effects while retaining peripheral anti-inflammatory activity, a hypothesis supported by the class-level anti-ulcer and reduced gastrointestinal toxicity claims in patent US 5,177,223 [2].

Polar surface area
Cross-study comparable
TPSA 56.3 Ų vs indomethacin 49.6 Ų
Δ +6.7 Ų
May reduce passive BBB penetration vs indomethacin
Supports peripheral restriction hypothesis; confirm in vivo
CNS permeability Physicochemical property TPSA

Anti-Inflammatory Potency with Reduced Gastrointestinal Liability

Patent US 5,177,223 explicitly claims that indoleacetic acid derivatives bearing a 1-pyrrolidinyl group (Formula I, X = pyrrolidinyl) demonstrate strong anti-inflammatory action comparable to indomethacin but with extremely reduced digestive organ toxicity, a well-known liability of indomethacin [1]. While no specific IC50 or ED50 data for the exact title compound are disclosed, the patent's generic data establish that the pyrrolidinyl substitution is a key determinant of the improved therapeutic index. Users should note that quantitative confirmation via independent carrageenan-induced edema or COX selectivity assays is required to rank this compound definitively against indomethacin (e.g., indomethacin ED50 ≈ 2–5 mg/kg p.o. in rat paw edema models).

Anti‑inflammatory index
Class-level inference
Patent claims anti‑inflammatory activity comparable to indomethacin with lower GI damage in animal models
Suggests improved margin between anti‑inflammatory effect and GI toxicity in research models
No IC₅₀/ED₅₀ for exact title compound; verify with COX/in vivo assays
Anti-inflammatory Ulcerogenicity NSAID-like

One-Pot Synthetic Accessibility Reduces Supply-Chain Dependency

A published retrosynthetic analysis demonstrates that 1H-indol-3-yl(pyrrolidin-1-yl)acetic acid can be constructed via a direct one-pot reaction combining indole, glyoxylic acid, and pyrrolidine under mild conditions, without requiring protecting groups or transition-metal catalysts . This contrasts sharply with the multi-step synthesis of indomethacin (requiring acylation, cyclization, and resolution steps) and with many proprietary α-amino acid derivatives that demand chiral auxiliaries. The short, convergent route translates to reduced lead times and lower manufacturing costs for bulk procurement.

Synthetic accessibility
Supporting evidence
One‑pot 3‑component coupling vs indomethacin >5 steps
Reduces lead times and may lower bulk cost
Based on retrosynthetic analysis; confirm at scale
Synthetic chemistry Supply chain Cost efficiency

Research and Industrial Applications


Peripherally Restricted Anti-Inflammatory Probe Development

The compound's low computed logP (-0.1) and elevated TPSA (56.3 Ų) relative to indomethacin suggest a peripherally restricted distribution profile, making it a rational starting point for designing anti-inflammatory agents that avoid CNS-mediated side effects [1]. Researchers evaluating NSAID-like scaffolds with reduced brain exposure should prioritize this compound over indomethacin (TPSA 49.6 Ų, XLogP 4.3) for head-to-head peripheral selectivity studies [2].

IBD and Gastrointestinal-Sparing NSAID Research

Patent US 5,177,223 teaches that 1-pyrrolidinyl-substituted indoleacetic acid derivatives exhibit strong anti-inflammatory activity with markedly reduced gastrointestinal injury versus indomethacin [1]. This compound is therefore suited for experimental colitis and arthritis models where GI toxicity is an experimental confounder, and for SAR studies aimed at dissociating anti-inflammatory efficacy from COX-1-mediated gastric damage.

Physicochemical Benchmarking and ADME Training Sets

With a well-defined set of computed descriptors (XLogP -0.1, TPSA 56.3 Ų, HBD 2, HBA 3, rotatable bonds 3) and a single undefined stereocenter, this compound serves as an excellent calibration standard for in silico ADME models, particularly for predicting permeability and solubility of zwitterionic indoleacetic acids [1]. Its intermediate polarity fills a gap in training sets that are dominated by either highly lipophilic NSAIDs or highly polar amino acids.

Cost-Efficient Scale-Up for Preclinical Toxicology Batches

The one-pot, three-component synthesis from indole, glyoxylic acid, and pyrrolidine enables rapid and economical scale-up compared to multi-step indoleacetic acid derivatives such as indomethacin or etodolac [1]. Procurement teams requiring gram-to-kilogram quantities for regulatory toxicology studies should evaluate this compound's synthetic simplicity as a driver of lower cost and faster delivery timelines.

Application
Selection Property
Validation Focus
Peripheral-selectivity probe research
Computed low logP (−0.1), high TPSA (56.3 Ų) relative to indomethacin
BBB penetration models; ex vivo tissue distribution
Inflammatory bowel disease model research
Patent class‑level evidence for lower GI injury
GI toxicity scoring in rodent models; COX‑1/COX‑2 selectivity assays
Physicochemical benchmarking & ADME training sets
Defined computed descriptors; zwitterionic character
In silico ADME model training and validation
Cost‑efficient scale‑up for preclinical batches
One‑pot synthetic accessibility
Batch reproducibility; purity at scale; supply lead time
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